1-(4-Bromobenzyl)-2-imidazolidinone

Description

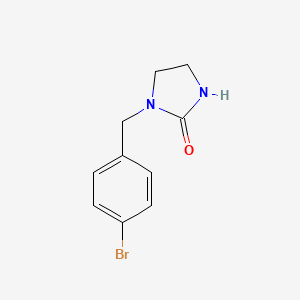

Structure

2D Structure

3D Structure

Properties

CAS No. |

59023-06-2 |

|---|---|

Molecular Formula |

C10H11BrN2O |

Molecular Weight |

255.11 g/mol |

IUPAC Name |

1-[(4-bromophenyl)methyl]imidazolidin-2-one |

InChI |

InChI=1S/C10H11BrN2O/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-4H,5-7H2,(H,12,14) |

InChI Key |

WRXZUWLGKCULFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Structural Context Within the Imidazolidinone Class

Imidazolidinones are five-membered heterocyclic compounds that are structurally related to imidazolidine. wikipedia.org They are characterized by a saturated C3N2 nucleus and contain a urea (B33335) or amide functional group at either the 2 or 4 position. wikipedia.org The parent compound, imidazolidine, is a diamine formally derived from the addition of four hydrogen atoms to imidazole. wikipedia.org

The 4-imidazolidinone isomers can be synthesized from amino acids and have gained prominence in the field of organocatalysis. wikipedia.org These catalysts often work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes and enones. wikipedia.org

Significance As a Synthetic Target and Chemical Scaffold

Strategic Approaches for Constructing the 2-Imidazolidinone Core

The construction of the 2-imidazolidinone ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methods primarily focus on forming the five-membered cyclic urea (B33335) structure.

Cyclization Reactions of Diamines and Carbonyl Precursors

A traditional and straightforward method for synthesizing 2-imidazolidinones involves the cyclization of 1,2-diamines with a carbonyl source. nih.govrsc.orgacs.org This approach is widely used due to the commercial availability of various diamines and carbonylating agents.

Common carbonyl precursors include phosgene (B1210022), carbon monoxide, and urea. nih.govacs.org The reaction of ethylenediamine (B42938) with carbon dioxide, for instance, provides a greener route to the parent 2-imidazolidinone. acs.org Catalytic systems, such as those employing cerium oxide (CeO2), have been shown to effectively promote the synthesis of 2-imidazolidinone from ethylenediamine carbamate (B1207046), even in the absence of external CO2. nih.gov This method highlights a more environmentally benign pathway by utilizing a captured form of carbon dioxide.

Another variation involves the reaction of β-aminoalcohols or 1,2-diamines with five-membered cyclic carbonates, which can yield 2-imidazolidinones efficiently. rsc.org

A specific example for a related compound, 1-(2-fluorobenzyl)-2-imidazolidinone, involves the reaction of 2-imidazolidinone with 2-fluorobenzyl chloride in the presence of potassium carbonate and potassium iodide in dimethylsulfoxide. prepchem.com A similar strategy could be envisioned for the synthesis of this compound, where 2-imidazolidinone is N-alkylated with 4-bromobenzyl halide.

| Reactants | Reagents/Catalyst | Solvent | Product | Notes |

| Ethylenediamine, Carbon Dioxide | Cerium Oxide (CeO2) | 2-Propanol | 2-Imidazolidinone | High yield (up to 83%) under Ar atmosphere. nih.govacs.org |

| 1,2-Diamine, Cyclic Carbonate | - | Various | 2-Imidazolidinone | Efficient method with excellent yields. rsc.org |

| 2-Imidazolidinone, 2-Fluorobenzyl chloride | K2CO3, KI | Dimethylsulfoxide | 1-(2-Fluorobenzyl)-2-imidazolidinone | N-alkylation approach. prepchem.com |

Intramolecular Hydroamidation of Propargylic Ureas

A modern and atom-economical approach to 2-imidazolidinones is the intramolecular hydroamidation of propargylic ureas. acs.orgnih.govorganic-chemistry.orgresearchgate.net This method offers excellent chemo- and regioselectivity, leading to the formation of the five-membered ring under mild conditions.

Organocatalysts, particularly strong phosphazene bases like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), have proven to be highly effective in promoting this cyclization. acs.orgnih.govorganic-chemistry.org The reactions can often be conducted at room temperature with short reaction times. acs.orgnih.govorganic-chemistry.org The process is tolerant of various functional groups and can be performed as a one-pot synthesis starting from propargylamines and isocyanates. acs.org

The reaction proceeds through the deprotonation of the urea followed by an intramolecular attack on the alkyne. The stereochemical outcome can be influenced by the substituents on the propargylic urea.

| Starting Material | Catalyst | Solvent | Temperature | Product |

| Propargylic Urea | BEMP (5 mol%) | Acetonitrile | Room Temperature | Imidazolidin-2-one |

| Propargylamine, Isocyanate | BEMP (10 mol%) | Acetonitrile | Room Temperature | Imidazolin-2-one |

Cycloaddition Reactions (e.g., Glycine (B1666218) on Schiff's Base)

Cycloaddition reactions provide another powerful tool for the construction of the 2-imidazolidinone core. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

One notable example is the [3+2] cycloaddition of azomethine ylides with isocyanates. Azomethine ylides can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the ring-opening of aziridines. While a direct cycloaddition of glycine on a Schiff's base to form a 2-imidazolidinone is less common, related [3+2] cycloadditions of tertiary amine N-oxides and silyl (B83357) imines have been developed as a route to 1,2-diamines, which are precursors to imidazolidinones. acs.org

Palladium-catalyzed asymmetric allylic cycloaddition of nitrogen-containing allylic carbonates to isocyanates is an efficient method for producing enantiomerically enriched imidazolidinones. organic-chemistry.org Additionally, photosensitized [4+2] and [2+2] cycloaddition reactions of N-sulfonylimines offer pathways to complex polycyclic scaffolds that can incorporate the imidazolidinone motif. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| [3+2] Cycloaddition | Tertiary Amine N-Oxide, Silyl Imine | LDA | Substituted 1,2-Diamine |

| Asymmetric Allylic Cycloaddition | Allylic Carbonate, Isocyanate | Palladium Catalyst | Enantioenriched Imidazolidinone |

| [4+2] and [2+2] Cycloaddition | N-Sulfonylimine, Alkene | Photosensitizer | Polycyclic scaffolds/Azetidines |

Oxidation-Mediated Approaches (e.g., Copper and Air)

Oxidation-mediated methods offer a direct route to 2-imidazolidinones from their corresponding imidazolinium or imidazolium (B1220033) precursors. A notable example involves the use of a copper catalyst and air as the oxidant. nih.gov This method provides a mild and efficient way to synthesize imidazolidinones, imidazolones, and benzimidazolones. nih.gov

The reaction is believed to proceed through the in situ formation of a copper-N-heterocyclic carbene (NHC) complex, which is then oxidized to the corresponding cyclic urea derivative. nih.gov This approach is compatible with a range of functional groups, including alkyl, benzyl, aryl, and protected amine groups. nih.gov

| Precursor | Reagents/Catalyst | Oxidant | Product |

| Imidazolinium/Imidazolium Salt | Copper Catalyst | Air | Imidazolidinone/Imidazolone |

Thioxo-Imidazolidinone Synthesis via Michael Addition and Isothiocyanate Reactions

The synthesis of 2-thioxo-imidazolidinones, which can be subsequently converted to 2-imidazolidinones, can be achieved through various routes. One common method involves the reaction of a diamine with carbon disulfide or an isothiocyanate.

A relevant approach involves the Michael addition of a nucleophile to an α,β-unsaturated system, which can be a precursor to the diamine needed for the cyclization. For instance, the enantioselective Michael addition of isobutyraldehyde (B47883) to maleimides can be catalyzed by a thiourea-based organocatalyst. nih.gov While this specific reaction leads to a succinimide (B58015) derivative, the principles of Michael addition are broadly applicable in building blocks for heterocyclic synthesis.

A more direct route to a thioxo-imidazolidinone could involve the reaction of an α-amino ester with an isothiocyanate, followed by cyclization. The resulting 2-thioxo-imidazolidinone can then be desulfurized to the corresponding 2-imidazolidinone.

| Reaction Type | Reactants | Catalyst/Reagent | Intermediate/Product |

| Michael Addition | Isobutyraldehyde, Maleimide | Thiourea Organocatalyst | Chiral Succinimide Derivative |

| Cyclization | α-Amino Ester, Isothiocyanate | Base | 2-Thioxo-imidazolidinone |

Acid-Catalyzed Cyclocondensation Pathways

Acid-catalyzed cyclocondensation reactions provide a valuable method for the synthesis of substituted imidazolidinones. A notable example is the reaction of N-(2,2-diethoxyethyl)ureas with electron-rich aromatic or heterocyclic C-nucleophiles. nih.gov This reaction proceeds under acidic conditions, often using trifluoroacetic acid (TFA), to yield 4-substituted imidazolidin-2-ones with high regioselectivity. nih.gov

The proposed mechanism involves the acid-catalyzed formation of a cyclic iminium ion intermediate from the N-(2,2-diethoxyethyl)urea. nih.gov This electrophilic intermediate is then trapped by the nucleophile to afford the final product. nih.gov This method is advantageous due to the use of readily available starting materials and a straightforward procedure. nih.gov

| Starting Material | Nucleophile | Catalyst | Product |

| N-(2,2-Diethoxyethyl)urea | Aromatic/Heterocyclic Compound | Trifluoroacetic Acid (TFA) | 4-Substituted Imidazolidin-2-one |

Introduction of the 4-Bromobenzyl Moiety

A crucial step in the synthesis of the target compound is the introduction of the 4-bromobenzyl group onto the 2-imidazolidinone core. This can be accomplished through several strategies, each with its own set of advantages and applications.

Utilization of 4-Bromobenzyl Bromide as a Key Precursor

One of the most direct methods for synthesizing this compound involves the N-alkylation of 2-imidazolidinone with 4-bromobenzyl bromide. This reaction is a classical example of nucleophilic substitution, where the nitrogen atom of the imidazolidinone ring acts as a nucleophile, displacing the bromide ion from the benzyl bromide. The reaction is typically carried out in the presence of a base to deprotonate the imidazolidinone nitrogen, thereby increasing its nucleophilicity.

A similar synthesis has been reported for an analogous compound, 1-(2-fluorobenzyl)-2-imidazolidinone. prepchem.com In this procedure, 2-imidazolidinone was reacted with 2-fluorobenzyl chloride in dimethylsulfoxide (DMSO) with potassium carbonate (K2CO3) as the base and potassium iodide (KI) as a catalyst. prepchem.com This method yielded the desired product in good yield, demonstrating the feasibility of using substituted benzyl halides for the N-alkylation of 2-imidazolidinone. The reaction of 2-(2-bromoaryl)- and 2-(2-bromovinyl)imidazoles with 2-aminobenzimidazoles under basic conditions and microwave irradiation also highlights the reactivity of bromo-substituted aryl groups in forming C-N bonds. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst | Product | Yield |

| 2-Imidazolidinone | 4-Bromobenzyl Bromide | K2CO3 | DMSO | KI | This compound | Not specified |

| 2-Imidazolidinone | 2-Fluorobenzyl Chloride | K2CO3 | DMSO | KI | 1-(2-Fluorobenzyl)-2-imidazolidinone | 86% (crude) |

Direct Benzylation and Functionalization Strategies

Direct benzylation strategies involve the reaction of a pre-formed 2-imidazolidinone ring with a benzylating agent. These methods are often straightforward and can be adapted for a variety of substituted benzyl groups. For instance, the synthesis of N-benzyl-2-methyldodec-3-yn-2-amine involves the reaction of benzylamine (B48309) with other reagents, showcasing a method for introducing a benzyl group. acs.org

Functionalization strategies, on the other hand, might involve modifying a substituent already present on the imidazolidinone ring to form the 4-bromobenzyl group. While less common for this specific target, such approaches are a staple in organic synthesis for accessing diverse analogs.

Multi-Step Approaches to Incorporate the Substituted Benzyl Group

Multi-step syntheses provide a versatile platform for the construction of complex imidazolidinone derivatives. These approaches often involve the initial synthesis of a substituted diamine precursor, followed by cyclization to form the imidazolidinone ring. For example, a multi-step methodology for synthesizing imidazolidin-2-ones involves Schiff base formation, reduction to a diamine, and subsequent cyclization. nih.gov This approach allows for the introduction of various substituents, including a 4-bromobenzyl group, at different stages of the synthesis.

Another multi-step approach involves the synthesis of an achiral imidazolidinone organocatalyst in two steps, which is then used in subsequent reactions. maynoothuniversity.ie This highlights the modularity of multi-step syntheses, where intermediates can be isolated and purified before proceeding to the next step. The synthesis of propargylic ureas, which are precursors to imidazolidin-2-ones, also often involves multiple steps, such as the reaction of an amine with an aldehyde followed by reduction. acs.org

Advanced Synthetic Techniques and Reaction Condition Optimization

To improve the efficiency, selectivity, and environmental friendliness of imidazolidinone synthesis, advanced techniques and reaction condition optimization are continuously being explored.

One-Pot and Stereospecific Synthesis Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and waste reduction. For instance, a one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes has been developed, showcasing the potential for similar strategies in imidazolidinone synthesis. rsc.orgnih.gov Another example is an iodine-catalyzed one-pot synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) and imidazo[1,5-a]quinoxaline (B8520501) derivatives. rsc.org The development of a pseudo-five-multicomponent reaction to produce N,N'-substituted 4-imidazolidinones also demonstrates the efficiency of one-pot procedures. rsc.org

Stereospecific synthesis is crucial when the target molecule contains chiral centers. The synthesis of 2-iminothiazolidines via a domino ring-opening cyclization of activated aziridines proceeds with excellent diastereo- and enantiospecificity. nih.gov Similarly, stereoselective syntheses of other heterocyclic compounds, such as activated 2-arylazetidines, have been reported, providing a framework for developing stereospecific routes to chiral imidazolidinone derivatives. rsc.org

| Reaction Type | Key Features | Starting Materials | Product | Ref. |

| One-Pot Synthesis | Mild conditions, facile and efficient | 1,3-Disubstituted thioureas, 1-bromo-1-nitroalkenes | 2-Iminothiazoline derivatives | rsc.orgnih.gov |

| One-Pot Synthesis | Iodine-catalyzed, C-H cross-dehydrogenative coupling | Not specified | Pyrrolo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline derivatives | rsc.org |

| Pseudo-Five-Multicomponent Reaction | Good yields, wide variety of amines and isocyanides | Isocyanide, primary amine, formaldehyde, water | N,N'-Substituted 4-imidazolidinones | rsc.org |

| Stereospecific Synthesis | Domino ring-opening cyclization, excellent diastereo- and enantiospecificity | Activated aziridines, aryl and alkyl isothiocyanates | 2-Iminothiazolidines | nih.gov |

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and often, cleaner reactions compared to conventional heating methods. researchgate.netresearchgate.net

The synthesis of imidazoline (B1206853) derivatives using MAOS has been shown to be more effective and efficient than traditional reflux methods. researchgate.net For example, the reaction of triethylenetetramine (B94423) (TETA) with palmitic acid (PA) to form an imidazoline derivative was completed in 11 minutes under microwave irradiation, compared to 13 hours by reflux. researchgate.net While this example focuses on imidazoline, the principles are readily applicable to the synthesis of imidazolidinones.

Furthermore, MAOS has been successfully employed in the synthesis of various heterocyclic compounds, including benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidines from β-bromo-α,β-unsaturated aldehydes and 2-aminobenzimidazoles. researchgate.netscite.ai The development of a microwave-assisted fluorous synthesis of a 1,4-benzodiazepine-2,5-dione library further demonstrates the versatility of this technique in constructing complex heterocyclic scaffolds. nih.gov A transition metal-free synthesis of trinuclear imidazole-fused hybrid scaffolds has also been achieved using microwave irradiation. nih.gov

| Synthetic Method | Reaction Time (MAOS) | Reaction Time (Conventional) | Yield (MAOS) | Yield (Conventional) | Reference |

| Imidazoline-palmitic derivative synthesis | 11 minutes | 13 hours (Reflux) | 87.74% | 88.53% (Reflux) | researchgate.net |

| Imidazoline-oleic derivative synthesis | 10 minutes | 5 hours (Reflux) | 68.2% | 90% (Reflux) | researchgate.net |

| 1,4-Dihydropyridine nucleoside synthesis | Short reaction time | Longer reaction time | 86-96% | Not specified | rsc.org |

Flow Chemistry Methodologies

The application of flow chemistry to the synthesis of 2-imidazolidinone and its analogues represents a significant advancement over traditional batch methods, offering enhanced safety, efficiency, and scalability. researchgate.netpolimi.it This section details the research findings in this area, focusing on the synthesis of the core 2-imidazolidinone structure as a foundational example.

Continuous flow processes involve the pumping of reagents through a reactor, where the reaction occurs under precisely controlled conditions. polimi.it This methodology offers several advantages, including superior heat and mass transfer, the ability to safely handle hazardous intermediates, and the potential for automated, multi-step synthesis. cam.ac.uknih.gov

A notable example of flow chemistry in this context is the continuous flow synthesis of 2-imidazolidinone from ethylenediamine carbamate (EDA-CA) using a cerium(IV) oxide (CeO₂) catalyst. elsevierpure.comacs.orgresearchgate.net This process demonstrates a marked improvement in selectivity and yield compared to batch reactions. In a batch system, the synthesis of 2-imidazolidinone (EU) from EDA-CA is often accompanied by the formation of N,N'-bis(2-aminoethyl)urea (LU) as a significant byproduct. elsevierpure.comacs.org However, the use of a fixed-bed flow reactor with a CeO₂ catalyst allows for a highly selective and high-yielding production of EU. elsevierpure.comacs.org

The enhanced performance of the flow system is attributed to the lower ratio of the ethylenediamine (EDA) solvent to the CeO₂ catalyst compared to the batch system. elsevierpure.comacs.org The highly crystallized CeO₂ surface possesses both acidic and basic sites, which are crucial for its catalytic activity. elsevierpure.comacs.org Kinetic studies and density functional theory (DFT) calculations have shown that EDA-CA is preferentially adsorbed onto the CeO₂ surface, even in the presence of excess EDA, where it is activated and converted to EU. elsevierpure.comacs.org

Detailed research findings from the continuous flow synthesis of 2-imidazolidinone are presented in the tables below.

Table 1: Comparison of Batch vs. Flow Synthesis of 2-Imidazolidinone

| Parameter | Batch Reaction | Flow Reaction |

| Catalyst | CeO₂ | CeO₂ |

| Reactant | Ethylenediamine Carbamate (EDA-CA) | Ethylenediamine Carbamate (EDA-CA) |

| Solvent | Ethylenediamine (EDA) | Ethylenediamine (EDA) |

| Temperature | 413 K | 363 K |

| Yield of 2-Imidazolidinone (EU) | 62% elsevierpure.comacs.org | 94% elsevierpure.comacs.org |

| Yield of N,N'-bis(2-aminoethyl)urea (LU) | 38% elsevierpure.comacs.org | - |

Table 2: Optimized Conditions for Flow Synthesis of 2-Imidazolidinone

| Parameter | Value |

| Catalyst | CeO₂ |

| Solvent | 2-Propanol |

| Temperature | 413 K |

| Atmosphere | Argon |

| Yield | up to 83% researchgate.net |

It was observed that the CeO₂ catalyst could be gradually deactivated over long-term operation due to the deposition of polyurea-like organic compounds on its surface. elsevierpure.comacs.org

Reaction Chemistry and Chemical Transformations of 1 4 Bromobenzyl 2 Imidazolidinone Scaffolds

Reactivity of the Imidazolidinone Ring System

The imidazolidinone core, a cyclic urea (B33335), possesses unique reactivity patterns. The presence of two nitrogen atoms and a carbonyl group within a five-membered ring dictates its behavior in chemical reactions, which includes nucleophilic substitution at the nitrogen atoms, transformations at the carbonyl carbon, and pathways leading to the opening of the heterocyclic ring.

Nucleophilic Reactivity of Ring Nitrogens

The imidazolidinone ring contains two nitrogen atoms. The nitrogen at position 1 is tertiary, being substituted with the 4-bromobenzyl group. The nitrogen at position 3, however, is a secondary amine and thus represents the primary site of nucleophilic reactivity within the ring system. This N-H group can be deprotonated by a suitable base to generate a potent nucleophile, which can then react with various electrophiles. Common transformations include N-alkylation and N-acylation, allowing for the introduction of a wide array of substituents at this position.

For example, alkylation can be achieved by treating the scaffold with an alkyl halide in the presence of a base like sodium hydride. This introduces a new alkyl group at the N-3 position, forming a 1,3-disubstituted-2-imidazolidinone.

Table 1: Representative Nucleophilic Alkylation of the Imidazolidinone Ring This table illustrates a general reaction based on the known nucleophilicity of the imidazolidinone N-H group.

| Reactant | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| 1-(4-Bromobenzyl)-2-imidazolidinone | Alkyl Halide (R-X) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1-(4-Bromobenzyl)-3-alkyl-2-imidazolidinone |

Electrophilic Transformations on the Core Scaffold

The primary electrophilic site on the imidazolidinone core is the carbonyl carbon (C-2). This carbon is susceptible to attack by strong nucleophiles, although the adjacent nitrogen atoms partially delocalize their lone pairs, reducing its electrophilicity compared to a simple ketone. Nevertheless, reactions such as reduction are possible. The use of powerful reducing agents like lithium aluminum hydride can reduce the carbonyl group to a methylene (B1212753) group (CH₂), transforming the 2-imidazolidinone into the corresponding imidazolidine.

Ring Opening and Rearrangement Pathways

The cyclic urea structure of the imidazolidinone ring can undergo cleavage under harsh reaction conditions. scispace.com For instance, hydrolysis under strong acidic or basic conditions can lead to the opening of the ring. This typically occurs via nucleophilic attack at the carbonyl carbon, followed by cleavage of the amide C-N bonds. Such a reaction would ultimately yield N-(4-bromobenzyl)ethane-1,2-diamine. While often requiring forcing conditions, this pathway can be a strategic step in a synthetic route to access 1,2-diamine derivatives. Rearrangement reactions are less common for this specific scaffold but can occur in related heterocyclic systems, often promoted by Lewis acids or other catalysts. beilstein-journals.orgrsc.org

Transformations Involving the 4-Bromobenzyl Substituent

The 4-bromobenzyl group is a key handle for modifying the molecule, primarily through reactions targeting the carbon-bromine bond on the aromatic ring. This aryl bromide moiety is an ideal substrate for a multitude of modern carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Type)

The bromine atom on the phenyl ring is perfectly positioned for palladium-catalyzed cross-coupling reactions. researchgate.net Among the most powerful and widely used of these is the Suzuki-Miyaura coupling. yonedalabs.comlibretexts.org This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.comnih.gov The versatility of the Suzuki-Miyaura reaction allows for the introduction of a vast range of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups, making it a cornerstone for the diversification of the this compound scaffold. mdpi.com

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound. libretexts.org

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active palladium(0) catalyst. libretexts.org

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides This table presents generalized conditions applicable to the 4-bromobenzyl moiety based on established protocols for Suzuki-Miyaura reactions.

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), CataXCium A Pd G3 nih.gov | Catalyzes the C-C bond formation. |

| Organoboron Reagent | Arylboronic acids (Ar-B(OH)₂), Alkylboronic esters | Source of the new organic substituent. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, Dioxane, Dimethylformamide (DMF), often with water | Solubilizes reactants and facilitates the reaction. |

Carbon-Carbon Bond Formation Strategies

Beyond the Suzuki-Miyaura reaction, the aryl bromide of the 4-bromobenzyl substituent can participate in numerous other carbon-carbon bond-forming strategies. organic-chemistry.org These palladium-catalyzed reactions expand the synthetic utility of the scaffold even further.

Examples include:

Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene.

Sonogashira Coupling: Reacts the aryl bromide with a terminal alkyne to produce an aryl alkyne.

Stille Coupling: Involves the reaction of the aryl bromide with an organotin compound.

Alternatively, the aryl bromide can be converted into other reactive intermediates. For instance, metal-halogen exchange with an organolithium reagent (e.g., n-butyllithium) would generate an aryllithium species. This highly nucleophilic intermediate can then react with a wide range of electrophiles, such as aldehydes, ketones, or carbon dioxide, to form new carbon-carbon bonds. organic-chemistry.org

Selective Functional Group Interconversions

While the imidazolidinone ring is generally robust, the 4-bromobenzyl moiety of this compound provides a reactive handle for a variety of selective functional group interconversions. The carbon-bromine (C-Br) bond on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. nobelprize.org These transformations allow for the strategic modification of the scaffold, enabling the synthesis of a diverse library of derivatives from a common precursor.

The versatility of the aryl bromide group is demonstrated by its successful participation in numerous C-C and C-N bond-forming reactions. These methods are characterized by their mild reaction conditions and high tolerance for various functional groups, making them ideal for modifying complex molecules. nobelprize.orgresearchgate.net Key transformations include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Such modifications are instrumental in tuning the steric and electronic properties of imidazolidinone-based catalysts, thereby influencing their catalytic activity and selectivity. nih.gov The ability to further functionalize these scaffolds has also been demonstrated through subsequent Pd-catalyzed reactions on related structures. acs.org

| Reaction Name | Coupling Partner | Resulting Functional Group | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Aryl-Aryl or Aryl-Alkyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Aryl-Alkyne | Pd(0) catalyst + Cu(I) cocatalyst + Base |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Aryl-Alkene | Pd(0) or Pd(II) catalyst + Base |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Aryl-Amine | Pd(0) catalyst + Ligand (e.g., phosphine) + Base |

| Negishi Coupling | Organozinc Reagent (e.g., R-ZnX) | Aryl-Aryl or Aryl-Alkyl | Pd(0) or Ni(0) catalyst |

Catalytic Applications of Imidazolidinone Derivatives

Chiral imidazolidinone derivatives are a highly effective class of organocatalysts, a field of catalysis that utilizes small organic molecules to accelerate chemical reactions. ias.ac.in Developed prominently by David MacMillan, these catalysts have become instrumental in asymmetric synthesis, providing a metal-free alternative for producing enantiomerically enriched molecules. sigmaaldrich.comsigmaaldrich.com

Organocatalysis in Asymmetric Synthesis

The primary application of chiral imidazolidinone scaffolds is in asymmetric organocatalysis, where they facilitate the synthesis of specific stereoisomers of a chiral product. ias.ac.in This is achieved through distinct modes of substrate activation. The most common mechanism involves the reversible reaction of the secondary amine of the imidazolidinone catalyst with an α,β-unsaturated aldehyde to form a chiral iminium ion. sigmaaldrich.comntnu.no This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it toward nucleophilic attack. ias.ac.inntnu.no The inherent chirality of the catalyst directs the nucleophile to attack one face of the molecule preferentially, resulting in a product with high enantioselectivity. princeton.edu

Development and Mechanistic Studies of Chiral Imidazolidinone Catalysts

The effectiveness of imidazolidinone catalysts stems from their well-defined mechanism of action. The catalytic cycle begins with the condensation of the chiral secondary amine catalyst with a carbonyl compound, such as an α,β-unsaturated aldehyde, to form a chiral iminium ion intermediate. ntnu.nosci-hub.box This intermediate is more electrophilic than the starting aldehyde. ntnu.no

The stereochemical outcome of the reaction is controlled by the structure of the catalyst. The substituents on the imidazolidinone ring, such as the benzyl (B1604629) group, create a specific chiral environment that sterically blocks one face of the iminium ion, forcing the incoming nucleophile to approach from the more accessible face. princeton.edu This elegant strategy of transient, covalent activation allows for high levels of asymmetric induction. Following the key bond-forming step, the resulting intermediate is hydrolyzed, releasing the enantioenriched product and regenerating the catalyst to complete the cycle. sci-hub.boxrsc.org The development of "second-generation" catalysts, such as (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone, further optimized steric shielding and electronic properties, leading to improved reactivity and enantioselectivity across a wider range of transformations. acs.orgsigmaaldrich.com

Scope Expansion in Organocatalytic Transformations

Initially developed for the enantioselective Diels-Alder reaction, the utility of imidazolidinone organocatalysts has expanded dramatically. ias.ac.insigmaaldrich.com Their unique activation mode has been successfully applied to a broad spectrum of asymmetric transformations. This expansion demonstrates the robustness and versatility of the imidazolidinone framework as a privileged scaffold in organocatalysis. princeton.edu

The scope now includes cycloadditions, conjugate additions, and substitution reactions. Key examples include 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, Michael additions, α-chlorinations, α-fluorinations, and epoxidations. sigmaaldrich.comsigmaaldrich.comtcichemicals.com More recently, their application has been extended to photochemical α-alkylation protocols. sigmaaldrich.com In all these cases, the imidazolidinone catalyst typically provides the desired products in high yields and with excellent levels of enantioselectivity. tcichemicals.com

| Reaction Type | Substrates | Typical Product | Reported Enantioselectivity |

|---|---|---|---|

| Diels-Alder Reaction | α,β-Unsaturated Aldehydes, Dienes | Cyclohexene Derivatives | Up to 99% ee |

| Friedel-Crafts Alkylation | α,β-Unsaturated Aldehydes, Indoles/Pyrroles | Functionalized Heterocycles | Up to 99% ee |

| 1,3-Dipolar Cycloaddition | α,β-Unsaturated Aldehydes, Nitrones | Isoxazolidine Derivatives | High ee |

| Michael Addition | α,β-Unsaturated Aldehydes, Nucleophiles | 1,5-Dicarbonyl Compounds | Up to 99% ee |

| α-Fluorination | Aldehydes, Electrophilic Fluorine Source | α-Fluoro Aldehydes | Up to 99% ee |

| Mukaiyama-Michael Reaction | α,β-Unsaturated Aldehydes, Silyl (B83357) Enol Ethers | γ-Butenolide Architectures | High Yields and Selectivity |

| Epoxidation | α,β-Unsaturated Aldehydes, Oxidizing Agent | α,β-Epoxy Aldehydes | High Yields and Selectivity |

Stereochemical Investigations

Chiral Synthesis Approaches for 1-(4-Bromobenzyl)-2-imidazolidinone Derivatives

The synthesis of enantiomerically pure this compound derivatives is paramount for their application in fields where specific stereoisomers are required. The primary strategies involve the use of chiral auxiliaries and enantioselective catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. acs.org For the synthesis of chiral 2-imidazolidinone derivatives, this often involves starting with an enantiomerically pure precursor, such as a chiral diamine or amino alcohol, to construct the heterocyclic ring. journals.co.za

One of the most successful classes of chiral auxiliaries is the oxazolidinones developed by Evans, which set a precedent for using heterocyclic systems to induce asymmetry. sci-hub.se Imidazolidin-2-ones have been developed as a refinement of this concept, offering unique advantages such as higher crystallinity and greater resistance to nucleophilic ring-opening. journals.co.zaresearchgate.net For instance, chiral imidazolidin-2-ones can be prepared from readily available chiral sources like (1R,2S)-ephedrine or (R,R)-1,2-diphenylethylenediamine. journals.co.zaresearchgate.net The inherent chirality of these starting materials directs the stereoselective formation of the imidazolidinone core.

While a specific synthesis of this compound using a chiral auxiliary is not detailed in the provided sources, the general methodology would involve reacting a chiral diamine precursor with a reagent that introduces the 4-bromobenzyl group, or by constructing the ring with the 4-bromobenzyl group already in place on a chiral backbone. The auxiliary controls the stereochemistry of subsequent reactions, such as alkylations or aldol (B89426) additions, at a position on the ring before being cleaved to yield the final, enantiomerically enriched product. sci-hub.se The high crystallinity of many imidazolidinone derivatives is advantageous for the purification of diastereomeric intermediates. journals.co.za

Table 1: Examples of Chiral Auxiliaries Used in the Synthesis of Heterocyclic Compounds

| Chiral Auxiliary | Precursor | Application | Reference |

| Ephedrine-based imidazolidin-2-one | (1R,2S)-Ephedrine | Asymmetric aldol additions | researchgate.net |

| C2-symmetric imidazolidin-2-one | (R,R)-1,2-Diphenylethylenediamine | General asymmetric synthesis | journals.co.za |

| Evans' oxazolidinone | Chiral amino alcohols | Asymmetric alkylations, aldol reactions | sci-hub.se |

This table presents examples of chiral auxiliaries and their applications in asymmetric synthesis, illustrating the types of strategies that could be applied to the synthesis of chiral this compound.

Enantioselective catalysis offers an efficient alternative to stoichiometric chiral auxiliaries, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral heterocycles, including imidazolidinones.

For example, palladium-catalyzed asymmetric allylic cycloadditions of nitrogen-containing carbonates with isocyanates have been shown to produce chiral imidazolidinones with high yields and enantioselectivities. organic-chemistry.org Another approach involves the intramolecular hydroamidation of propargylic ureas, catalyzed by a phosphazene base like BEMP, which can proceed under mild conditions to yield imidazolidin-2-ones. acs.orgorganic-chemistry.org While these methods have not been explicitly reported for this compound, they represent viable strategies for its enantioselective synthesis. The substrate would need to be designed to incorporate the 4-bromobenzyl moiety while being compatible with the catalytic cycle.

Furthermore, chiral imidazolidinones themselves, such as those developed by MacMillan, can act as highly effective organocatalysts for a variety of enantioselective transformations. ethz.ch This highlights the central role of the imidazolidinone scaffold in modern asymmetric catalysis.

Diastereoselectivity in Synthetic Routes

When a molecule contains multiple stereocenters, the relative configuration between them is described as diastereomeric. The control of diastereoselectivity is crucial in the synthesis of complex molecules. For imidazolidin-2-ones, diastereoselectivity often arises in reactions that form or functionalize the heterocyclic ring.

A notable example is the diastereoselective addition of titanium enolates derived from chiral N-acyl imidazolidin-2-ones to activated imines. researchgate.net In these reactions, ephedrine-based imidazolidin-2-one auxiliaries have been shown to afford good syn-stereoselectivity, providing a route to β-amino acid systems. researchgate.net The choice of Lewis acid and reaction conditions can influence the facial selectivity of the enolate addition, thereby controlling the formation of one diastereomer over the other.

Another strategy involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles to form 4-substituted imidazolidin-2-ones. nih.gov When the nucleophile is chiral or when there is a chiral center on the urea (B33335) backbone, the reaction can proceed with diastereoselectivity. For instance, the reaction of a urea with 2-methylresorcinol (B147228) produced a disubstituted imidazolidinone as a mixture of diastereomers. nih.gov

Table 2: Diastereoselective Reactions in Imidazolidinone Synthesis

| Reaction Type | Chiral Controller | Observed Selectivity | Product Type | Reference |

| Titanium Enolate Addition to Imine | Ephedrine-based imidazolidin-2-one | syn-dominant | β-Amino acid precursor | researchgate.net |

| Cyclization/Electrophilic Substitution | Chiral substrate | Mixture of diastereomers | 4,5-Disubstituted imidazolidin-2-one | nih.gov |

This table summarizes examples of diastereoselective synthetic methods for forming substituted imidazolidinones.

Isomerism and Conformational Analysis (e.g., E/Z Configuration)

The three-dimensional structure and potential for isomerism are fundamental to the chemical behavior of this compound. This includes both conformational isomerism of the ring and geometric isomerism in related precursors or derivatives.

The imidazolidinone ring is not planar and can adopt various envelope or twist conformations. The substituents on the ring will preferentially occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain. For N-benzylimidazolidines, the orientation of the benzyl (B1604629) group is a key conformational feature. researchgate.net In a detailed study of 5-benzylimidazolidin-4-one derivatives, which are structurally analogous to the target compound, X-ray crystallography and computational methods revealed that the benzyl group's conformation is crucial. ethz.ch It was found that the most stable conformer often places the phenyl group over the heterocyclic ring rather than extending away from it. ethz.ch This positioning has significant implications for how the molecule interacts with other reagents or biological targets, as it dictates the steric environment around the ring.

Geometric isomerism, specifically E/Z isomerism, can occur in precursors or derivatives of this compound that contain a double bond, such as an exocyclic methylene (B1212753) group or an imino group. For example, in the synthesis of 4-substituted N-amino-imidazolin-2-ones, an exocyclic double bond was formed, for which only the Z-isomer was observed, as confirmed by 2D NOESY experiments. nih.gov The stability of E/Z isomers in related iminophosphonates has been shown to be dependent on the nature of the substituents at the C=N double bond, with a subtle balance of steric and electronic factors determining the preferred isomer. mdpi.com While the core of this compound is saturated, such isomerism is relevant in many of its synthetic pathways, particularly those involving condensation reactions or the formation of unsaturated intermediates. researchgate.net

Table 3: Conformational and Isomeric Features of Imidazolidinone-Related Systems

| System | Feature | Observation | Method | Reference |

| 5-Benzylimidazolidin-4-one salts | Conformational preference | Phenyl group often positioned over the heterocycle | X-ray crystallography, Calculations | ethz.ch |

| N-Amino-imidazolin-2-one derivative | Geometric isomerism | Exclusive Z-geometry for exocyclic double bond | 2D NOESY NMR | nih.gov |

| 1,2-Diaryl-3-benzyl-imidazolidines | Conformational preference | Transoid orientation of N3 and C2 substituents | 1H NMR, NOE | researchgate.net |

| C-Trifluoromethyl iminophosphonates | Geometric isomerism | Z-isomer is sterically less favorable but more stable | NMR, Calculations | mdpi.com |

This table highlights key findings on isomerism and conformational analysis in systems structurally related to this compound.

Due to a lack of available scientific literature, a detailed article focusing solely on the computational and theoretical chemistry of the specific compound "this compound" cannot be generated at this time.

Extensive searches for scholarly articles and data pertaining to Density Functional Theory (DFT) applications, molecular dynamics and conformational sampling, in silico approaches to regioselectivity and stereoselectivity, and thermochemical calculations for this compound have not yielded any specific results. The scientific community has not published research in these particular areas for this compound.

While computational studies have been conducted on other imidazolidinone derivatives, the strict requirement to focus exclusively on this compound prevents the inclusion of data from related compounds. Therefore, to maintain scientific accuracy and adhere to the specified constraints, the requested article cannot be produced.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of 1-(4-Bromobenzyl)-2-imidazolidinone in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), a complete map of the molecule's carbon-hydrogen framework can be assembled.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), providing a unique fingerprint of the molecule's structure. The spectrum of this compound is expected to show distinct signals for the protons on the aromatic ring, the benzylic methylene (B1212753) bridge, and the two methylene groups within the imidazolidinone ring.

The four aromatic protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system. The two protons closer to the electron-withdrawing bromine atom are expected to be deshielded and resonate at a lower field compared to the other two. The benzylic protons (CH₂) adjacent to the nitrogen atom and the aromatic ring will appear as a singlet, as there are no adjacent protons to cause splitting. The protons of the imidazolidinone ring are expected to appear as two distinct triplets, resulting from coupling with the adjacent non-equivalent methylene group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 7.20 | Doublet | 2H | Ar-H (ortho to CH₂) |

| ~ 4.40 | Singlet | 2H | Ar-CH ₂-N |

| ~ 3.45 | Triplet | 2H | -N-CH ₂-CH₂-N- |

| ~ 3.30 | Triplet | 2H | -N-CH₂-CH ₂-N- |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. The exact values can vary based on the solvent and spectrometer frequency.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The most downfield signal is typically the carbonyl carbon (C=O) of the imidazolidinone ring due to the strong deshielding effect of the oxygen atom. The aromatic carbons show signals in the typical aromatic region (110-140 ppm), with the carbon attached to the bromine atom (C-Br) and the substituted carbon of the benzyl (B1604629) group being distinct. The aliphatic carbons—the benzylic carbon and the two carbons of the imidazolidinone ring—resonate at higher fields.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160.0 | C =O (Imidazolidinone) |

| ~ 137.5 | Ar-C (quaternary, attached to CH₂) |

| ~ 131.8 | Ar-C H (ortho to Br) |

| ~ 130.5 | Ar-C H (ortho to CH₂) |

| ~ 121.5 | Ar-C -Br (quaternary) |

| ~ 49.0 | Ar-C H₂-N (Benzylic) |

| ~ 45.0 | -N-C H₂-CH₂-N- |

| ~ 40.0 | -N-CH₂-C H₂-N- |

Note: Predicted values are based on established substituent effects and correlation charts.

To unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule, advanced 2D NMR experiments are employed. ipb.ptomicsonline.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the two methylene groups of the imidazolidinone ring, confirming their connectivity. It would also show correlations between the adjacent ortho and meta protons on the aromatic ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the benzylic CH₂ protons at ~4.40 ppm to the benzylic carbon at ~49.0 ppm).

A correlation from the benzylic protons (Ar-CH ₂) to the quaternary aromatic carbon and the carbons of the imidazolidinone ring, confirming the benzyl-to-nitrogen linkage.

Correlations from the imidazolidinone protons to the carbonyl carbon, confirming the structure of the heterocyclic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. rsc.org The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent peak would be from the stretching vibration of the carbonyl group (C=O) in the cyclic urea (B33335) structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~ 1690 | C=O Stretch (strong) | Cyclic Amide (Urea) |

| 1600, 1490 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-N Stretch | Amine |

| ~ 1070 | C-Br Stretch | Aryl Halide |

The strong absorption around 1690 cm⁻¹ is a definitive indicator of the carbonyl group within the five-membered ring. The presence of both aromatic and aliphatic C-H stretching bands confirms the existence of both the benzyl group and the saturated imidazolidinone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). rsc.org For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₀H₁₁BrN₂O.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will exhibit two peaks of nearly equal intensity: the [M]⁺ peak and the [M+2]⁺ peak.

Calculated Molecular Weight: ~254.01 g/mol (for ⁷⁹Br) and ~256.01 g/mol (for ⁸¹Br)

Common fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, which is relatively weak. This would lead to the formation of a stable bromobenzyl cation (m/z ~169/171) or a radical, which would be a dominant peak in the spectrum.

X-ray Crystallography for Absolute Structure Determination

While NMR, IR, and MS can collectively provide a conclusive structural determination, X-ray crystallography offers an unambiguous confirmation of the molecular structure in the solid state. dntb.gov.ua This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional map of electron density, revealing the exact spatial arrangement of every atom, as well as definitive bond lengths and angles.

As of this writing, a public crystal structure for this compound has not been reported. However, if a suitable crystal were grown and analyzed, the technique would provide undeniable proof of the connectivity between the 4-bromobenzyl group and the nitrogen atom of the 2-imidazolidinone ring. It would also reveal details about the conformation of the molecule and any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern its packing in the crystal lattice.

Future Research Directions in the Chemistry of 1 4 Bromobenzyl 2 Imidazolidinone

Innovations in Green Chemistry and Sustainable Synthesis

The development of environmentally benign and efficient methods for the synthesis of 2-imidazolidinones, including 1-(4-bromobenzyl)-2-imidazolidinone, is a key area of future research. Traditional synthetic routes often involve hazardous reagents like phosgene (B1210022) or require harsh reaction conditions, leading to safety and environmental concerns. acs.orggoogle.com Consequently, the focus is shifting towards greener alternatives that minimize waste, reduce energy consumption, and utilize less toxic substances.

A promising direction lies in the direct synthesis from readily available and non-toxic starting materials such as ethylenediamine (B42938) and carbon dioxide. acs.orgnih.gov The use of CO2 as a C1 source is particularly attractive from a green chemistry perspective. Research into catalysts that can efficiently facilitate this transformation under mild conditions is crucial. For instance, cerium oxide (CeO2) has been shown to be an effective and reusable heterogeneous catalyst for the synthesis of 2-imidazolidinone from ethylenediamine carbamate (B1207046), avoiding the need for additional CO2 pressure. acs.orgnih.gov Future work will likely explore other metal oxides and catalytic systems to improve yields and selectivities.

Another sustainable approach involves the use of microwave irradiation as an energy source. This technique can accelerate reaction rates, often leading to cleaner reactions with higher yields in shorter timeframes, and can be performed in the absence of traditional solvents. google.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contributes to a more sustainable process by reducing purification steps and solvent usage. acs.orggoogle.com

Furthermore, the exploration of organocatalysis presents a metal-free and often milder alternative to traditional metal-catalyzed reactions. acs.orgresearchgate.net For example, the use of phosphazene bases as organocatalysts has been reported for the intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones under ambient conditions. acs.orgresearchgate.net Future research will likely focus on expanding the scope of organocatalysts and their application in the synthesis of diverse 2-imidazolidinone derivatives.

Design and Development of Next-Generation Catalysts

The efficiency and selectivity of the synthesis of this compound and its analogs are heavily reliant on the catalyst employed. Therefore, the design and development of novel, highly active, and selective catalysts represent a significant area of future research.

Current catalytic strategies for synthesizing the 2-imidazolidinone core include direct carbonylation of diamines, diamination of olefins, and intramolecular hydroamination of urea (B33335) derivatives. mdpi.com While effective, these methods can often be improved in terms of catalyst loading, turnover number, and substrate scope.

Future research will likely focus on several key areas:

Heterogeneous Catalysts: The development of robust and reusable heterogeneous catalysts is a major goal. As demonstrated with CeO2, solid catalysts simplify product purification and reduce catalyst waste. acs.orgnih.gov Future work could explore other metal oxides, supported metal nanoparticles, and metal-organic frameworks (MOFs) as catalysts for various synthetic routes to 2-imidazolidinones.

Homogeneous Catalysts: While heterogeneous catalysts offer ease of separation, homogeneous catalysts often exhibit higher activity and selectivity. The development of new homogeneous catalysts, including those based on palladium and other transition metals, for reactions such as C-H activation and cross-coupling to functionalize the 2-imidazolidinone scaffold will be a continuing area of interest. researchgate.net

Organocatalysts: As mentioned previously, organocatalysis is a rapidly growing field. The design of more efficient and enantioselective organocatalysts, such as those derived from proline or imidazolidinone itself (e.g., MacMillan catalysts), will enable the synthesis of chiral 2-imidazolidinone derivatives with high stereocontrol. acs.orgresearchgate.netacs.org This is particularly important for applications in medicinal chemistry.

A summary of catalyst types and their potential applications in 2-imidazolidinone synthesis is presented in the table below.

| Catalyst Type | Example(s) | Potential Applications in 2-Imidazolidinone Synthesis |

| Heterogeneous Catalysts | Cerium Oxide (CeO2) | Direct synthesis from ethylenediamine and CO2 |

| Homogeneous Catalysts | Palladium complexes | C-H functionalization, cross-coupling reactions |

| Organocatalysts | Phosphazene bases, MacMillan catalysts | Intramolecular hydroamination, enantioselective synthesis |

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms underlying the formation and transformation of this compound is essential for optimizing existing synthetic methods and designing new reactions. Future research will increasingly rely on a synergistic combination of experimental and computational techniques to elucidate these mechanisms.

Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) can provide real-time information about the formation of intermediates and the progress of a reaction. Kinetic studies are also crucial for determining reaction orders and activation parameters, which offer insights into the rate-determining steps.

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. acs.orgresearchgate.net DFT can be used to:

Map Potential Energy Surfaces: To identify transition states and intermediates, and to calculate their relative energies.

Predict Reaction Pathways: To determine the most favorable reaction mechanism among several possibilities.

Understand Catalyst Activity: To probe the role of the catalyst in lowering activation barriers and controlling selectivity.

For example, DFT studies have been used to support a base-mediated isomerization to an allenamide intermediate in the organocatalyzed synthesis of imidazol-2-ones. acs.orgresearchgate.net Similarly, quantum chemistry calculations have been employed to rationalize the regioselectivity observed in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas. nih.govmdpi.com

Future research will likely see more integrated studies where experimental observations are rationalized and predicted by computational models, leading to a more complete and nuanced understanding of the chemical processes involved.

Exploration of Novel Chemical Reactivity and Transformations

Beyond its synthesis, the 2-imidazolidinone core of this compound offers opportunities for a wide range of chemical transformations, leading to the generation of novel and structurally diverse molecules. Future research will focus on exploring this untapped reactivity.

Key areas of exploration include:

Functionalization of the Imidazolidinone Ring: Developing new methods for the selective functionalization of the N-H and C-H bonds of the imidazolidinone ring will allow for the introduction of various substituents, thereby expanding the chemical space of accessible derivatives. Palladium-catalyzed C-H acyloxylation is one such strategy that has been explored for related heterocyclic systems. researchgate.net

Ring-Opening and Ring-Transformation Reactions: Investigating reactions that lead to the opening or rearrangement of the 2-imidazolidinone ring can provide access to new classes of compounds. For instance, the reduction of the imidazolidinone carbonyl group can lead to 2-iminoimidazolidines. researchgate.net

Use as a Precursor for Fused Heterocycles: The 2-imidazolidinone scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. researchgate.net Research into novel cyclization and condensation reactions involving this compound will be a fruitful area of investigation.

Participation in Multicomponent Reactions: The development of new multicomponent reactions where this compound or its precursors are involved can provide rapid access to complex molecules from simple starting materials.

The exploration of these novel transformations will not only expand the fundamental understanding of the reactivity of the 2-imidazolidinone system but also provide access to new compounds with potentially valuable biological or material properties.

Q & A

Q. How can structure-activity relationships (SAR) guide the design of more potent imidazolidinone analogs?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., NO₂) at the benzyl position to enhance electrophilicity .

- Bioisosteric Replacement : Replace bromine with trifluoromethyl (CF₃) to improve metabolic stability .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.